N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O5S2/c1-24(14-6-7-15-16(10-14)28-11-27-15)31(25,26)17-8-9-30-18(17)20-22-19(23-29-20)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHWGDBKCKHMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the established synthetic protocols for N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?
The compound is synthesized via multi-step reactions involving:
- Sulfonamide coupling : Reacting a thiophene sulfonyl chloride intermediate with a benzodioxol-5-amine derivative in the presence of triethylamine (TEA) as a base, typically in dioxane or dichloromethane at 20–25°C .
- Oxadiazole ring formation : Cyclization of a thioamide precursor with hydroxylamine under reflux conditions in ethanol .
- Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonamide coupling | TEA, dioxane, 25°C | 70–85 |
| Oxadiazole cyclization | NH₂OH·HCl, reflux | 60–75 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are used to verify the benzodioxole, oxadiazole, and sulfonamide moieties. For example, the methyl group on the sulfonamide appears as a singlet near δ 3.2 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 502.0521 for C₂₁H₁₄ClN₃O₅S₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using a C18 column and acetonitrile-water gradient .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing side-product formation?
Methodological Strategies :
- Solvent selection : Replace dioxane with toluene to improve reaction homogeneity and reduce byproducts (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency in oxadiazole formation, increasing yields to 85–90% .
- Temperature control : Lowering cyclization temperatures to 60°C reduces decomposition of heat-sensitive intermediates .
Comparative Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Dioxane (25°C) | 70 | 95 |
| Toluene (Pd catalyst, 60°C) | 88 | 98 |
Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays) be analyzed?
- Assay validation : Replicate experiments using standardized protocols (e.g., ATP concentration fixed at 10 μM) to control for variability .
- Structural analogs : Compare activity trends with derivatives lacking the 4-chlorophenyl group to identify critical pharmacophores .
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites, focusing on hydrogen bonding with the sulfonamide group and π-π stacking of the benzodioxole ring .
Q. What strategies are recommended for designing analogs to improve metabolic stability?
- Bioisosteric replacement : Substitute the methyl group on the thiophene ring with a trifluoromethyl group to enhance resistance to oxidative metabolism .
- Prodrug approaches : Introduce ester-linked solubilizing groups (e.g., acetyloxymethyl) on the sulfonamide nitrogen to improve bioavailability .
- Metabolic profiling : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., oxidation of the benzodioxole methylene) and guide structural modifications .
Methodological Notes
- Contradictory evidence : While emphasizes dioxane as a solvent, suggests toluene with palladium catalysts improves yields. Researchers should test both conditions empirically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
